molecular formula C9H8N4O2 B2896326 2-(5-methyl-1H-tetrazol-1-yl)benzoic acid CAS No. 72470-51-0

2-(5-methyl-1H-tetrazol-1-yl)benzoic acid

Cat. No. B2896326
CAS RN: 72470-51-0
M. Wt: 204.189
InChI Key: QOIPJVLRQGAKQX-UHFFFAOYSA-N
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Description

“2-(5-methyl-1H-tetrazol-1-yl)benzoic acid” is a chemical compound with the molecular formula C9H8N4O2 . It has a molecular weight of 204.19 . This compound is also known by its IUPAC name, 2-(5-methyl-1H-tetraazol-1-yl)benzoic acid .


Synthesis Analysis

The synthesis of “this compound” and similar compounds often involves reactions with amines, triethyl orthoformate, and sodium azide . The reaction of sodium azide with nitriles to give 1H-tetrazoles proceeds readily in water with zinc salts as catalysts . Treatment of organic nitriles with NaN3 in the presence of iodine or silica-supported sodium hydrogen sulfate as a heterogeneous catalyst enables an advantageous synthesis of 5-substituted 1H-tetrazoles .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H8N4O2/c1-6-10-11-12-13(6)8-5-3-2-4-7(8)9(14)15/h2-5H,1H3,(H,14,15) . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 204.19 .

Scientific Research Applications

Material Science and Coordination Chemistry

Coordination Polymers

Research has highlighted the synthesis and structural characterization of coordination polymers, demonstrating the utility of tetrazole-derivatives as ligands in constructing novel materials. These compounds, such as those involving cadmium and manganese, exhibit unique interpenetrating three-dimensional frameworks with potential luminescent and magnetic properties (Yuanchun He et al., 2020). Similarly, metal-organic frameworks (MOFs) based on imidazolyl and tetrazolyl-benzoic acid derivatives have been synthesized, displaying chiral and acentric structures that might be significant for enantioselective applications (Keyu Cui et al., 2011).

Luminescent Sensors

A coordination polymer incorporating "2-(5-methyl-1H-tetrazol-1-yl)benzoic acid" demonstrated exceptional selectivity and sensitivity for detecting aluminum ions (Al3+) in aqueous solutions, a capability crucial for environmental monitoring and industrial processes (Xiao Zhang et al., 2017).

Corrosion Inhibition

Anticorrosive Properties

Tetrazole derivatives, such as "this compound," have been evaluated for their efficacy as corrosion inhibitors. Research into benzimidazole derivatives has shown promising results in protecting steel surfaces in acidic environments, highlighting the potential of tetrazole-containing compounds in corrosion protection applications (M. Rbaa et al., 2020).

Synthesis and Characterization of Novel Compounds

Novel Compound Synthesis

The exploration of tetrazole-derivatives in synthesizing new compounds with potential biological or material applications continues to be a significant area of research. Studies include the development of Schiff bases and coordination complexes with various metals, indicating the versatility of tetrazole-based compounds in forming novel structures with potential antimicrobial properties (N. Mishra et al., 2019).

Chemical Modifications and Applications

Research into tetrazole chemistry extends into modifying benzoic acid derivatives to enhance their properties or to create materials with specific functionalities. This includes the development of polyaniline doped by benzoic and substituted benzoic acids, highlighting the potential of these compounds in advanced polymer technologies (C. A. Amarnath et al., 2005).

properties

IUPAC Name

2-(5-methyltetrazol-1-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4O2/c1-6-10-11-12-13(6)8-5-3-2-4-7(8)9(14)15/h2-5H,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOIPJVLRQGAKQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=NN1C2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Under a nitrogen atmosphere, a solution of 2-aminobenzoic acid (100.0 g, 0.73 mol) in acetic anhydride (400 ml, 4.2 mol) was heated to reflux for 2 hours. The reaction was cooled to room temperature and the solvent was removed in vacuo. The residue was dissolved in glacial acetic acid (500 ml) and NaN3 (49.77 g, 0.77 mol) was added. The mixture was stirred overnight at room temperature followed by concentration of the acetic acid in vacuo. The residue was dissolved in 10% NaOH (500 ml) solution and heated to reflux for 3.5 hours. The reaction was cooled to room temperature and then poured over a mixture of ice water (2 L) and HCl (150 ml). A white solid precipitated and was collected by vacuum filtration. The solid was dried in vacuo to yield 130.5 g of 2-(5-methyl-1H-tetrazol-1-yl)benzoic acid.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step One
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Quantity
49.77 g
Type
reactant
Reaction Step Two
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Name
ice water
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2 L
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reactant
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150 mL
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reactant
Reaction Step Three
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500 mL
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solvent
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

The crude 2-methyl-4-oxo-3,1-benzoxazine was dissolved in acetic acid (1.9 L). Sodium azide (130.0 g) was added to the solution in portions with stirring. The reaction mixture was cooled in an ice bath to maintain the reaction temperature at 25 to 30° C. during the addition. The reaction mixture was allowed to stir at ambient temperature over the weekend. The acetic acid was removed under vacuum to provide a white solid. The solid was combined with 10% sodium hydroxide (1.4 L) then heated on a steam bath for 1 hour. Additional sodium hydroxide (120 g of 50% sodium hydroxide) was added. The mixture was heated on a steam bath for an additional hour then allowed to cool to ambient temperature overnight. Additional sodium hydroxide (120 g of 50% sodium hydroxide) was added. The mixture was heated on a steam bath for 2 hours then allowed to cool. The reaction mixture was poured with rapid stirring into a mixture of concentrated hydrochloric acid (1.0 L) and ice (3 L). The resulting mixture was stirred at ambient temperature overnight. A precipitate was isolated by filtration, rinsed with water then slurried with water (4 L). The solid was isolated by filtration, rinsed with water then oven dried at 50° C. to provide 278.0 g of crude 2-(5-methyl-1H-tetrazol-1-yl)benzoic acid as a tan solid, m.p. 157-160° C. The crude material was dissolved in 10% sodium hydroxide (2.5 L). The resulting solution was heated (95-99° C.) for 2.5 hours, cooled, then poured with vigorous stirring into a mixture of concentrated hydrochloric acid (500 mL) and ice (5 L). The resulting mixture was allowed to stir for 2 hours. The precipitate was isolated by filtration, rinsed with water, then slurried with water (3 L). The solid was isolated by filtration, rinsed with water then dried overnight at ambient temperature to provide 228 g of 2-(5-methyl-1H-tetrazol-1-yl)benzoic acid, m.p. 164-166° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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1.9 L
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130 g
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reactant
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1.4 L
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120 g
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reactant
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120 g
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reactant
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1 L
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reactant
Reaction Step Six
[Compound]
Name
ice
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3 L
Type
reactant
Reaction Step Six

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